molecular formula C14H13NO2 B112317 Amino-biphenyl-4-YL-acetic acid CAS No. 221101-61-7

Amino-biphenyl-4-YL-acetic acid

Cat. No.: B112317
CAS No.: 221101-61-7
M. Wt: 227.26 g/mol
InChI Key: BMWOGALGPJNHSP-UHFFFAOYSA-N
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Description

Beta-D-Mannose is a naturally occurring monosaccharide, specifically a hexose sugar, which is an epimer of glucose at the C-2 position. It is predominantly found in the cell walls of plants as a component of mannan. This sugar plays a crucial role in various biological processes, including cell-cell communication, protein structure conformation, and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Mannose can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the isomerization of D-glucose using D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, or D-mannose 2-epimerase . Another method involves the extraction from natural sources such as palm kernels using microwave-assisted sulfuric acid treatment .

Industrial Production Methods: Industrial production of Beta-D-Mannose often relies on enzymatic hydrolysis of mannan-rich biomass. This process involves the use of β-mannanase, β-glucosidase, and β-mannosidase to break down the mannan backbone into Beta-D-Mannose . The enzymatic method is preferred due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Beta-D-Mannose can be oxidized using reagents like nitric acid to form mannuronic acid.

    Reduction: Reduction of Beta-D-Mannose can be achieved using sodium borohydride to produce mannitol.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace hydroxyl groups on the sugar molecule.

Major Products:

Scientific Research Applications

Beta-D-Mannose has a wide range of applications in scientific research:

Properties

IUPAC Name

2-amino-2-(4-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWOGALGPJNHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398465
Record name AMINO-BIPHENYL-4-YL-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221101-61-7
Record name AMINO-BIPHENYL-4-YL-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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